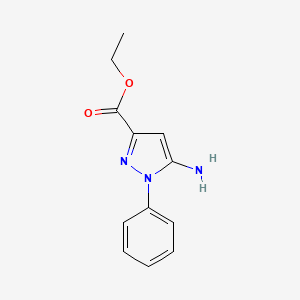

ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-11(13)15(14-10)9-6-4-3-5-7-9/h3-8H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDSLLHGDLOTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635256 | |

| Record name | Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866837-96-9 | |

| Record name | Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a key heterocyclic scaffold. Pyrazole derivatives are of paramount interest in medicinal chemistry and drug development, serving as foundational structures for a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of the synthetic pathway, reaction mechanism, and rigorous analytical characterization of the title compound. By explaining the causality behind experimental choices and grounding protocols in authoritative sources, this guide aims to equip scientists with the expertise to reliably synthesize and validate this valuable molecular entity.

The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[3] The presence of two adjacent nitrogen atoms allows for a variety of hydrogen bonding interactions, while the aromatic nature of the ring provides a rigid, planar structure for presentation of various functional groups. The specific target, this compound, incorporates three key points of diversity: an amino group, an ester, and a phenyl ring. These functional groups can be readily modified, making this compound an exceptionally versatile building block for generating libraries of novel drug candidates.[3]

Synthesis: A Mechanistic and Practical Approach

The synthesis of substituted pyrazoles is most effectively achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent.[1][4][5] For the title compound, a highly efficient route involves the reaction of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate. This approach is a variation of the classic Knorr pyrazole synthesis and provides excellent control over the regiochemistry of the final product.[4]

Reaction Principle and Mechanism

The reaction proceeds via a sequence of nucleophilic addition, elimination, and intramolecular cyclization. Phenylhydrazine initially acts as a nucleophile, attacking the electron-deficient carbon of the ethoxymethylene group. Subsequent elimination of ethanol forms a hydrazone intermediate. The crucial step is the intramolecular nucleophilic attack of the secondary amine onto the nitrile carbon, leading to the formation of the five-membered pyrazole ring. A final tautomerization step yields the stable, aromatic 5-aminopyrazole product.

Caption: Reaction mechanism for pyrazole synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, coupled with the subsequent characterization, ensures the reliable synthesis of the target compound.

Materials & Reagents:

-

Phenylhydrazine

-

Ethyl (ethoxymethylene)cyanoacetate

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

-

TLC plates (silica gel 60 F254)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenylhydrazine (10.81 g, 0.1 mol) and absolute ethanol (100 mL).

-

Reagent Addition: While stirring, add ethyl (ethoxymethylene)cyanoacetate (16.92 g, 0.1 mol) to the solution. Add 3-4 drops of glacial acetic acid to the mixture. The acid serves to catalyze the initial condensation step.[1][6]

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring. The formation of a precipitate is typically observed as the reaction progresses.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane. The reaction is considered complete when the starting material spots are no longer visible (typically 2-4 hours).

-

Product Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Caption: Step-by-step experimental workflow.

Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. The following data are representative of pure this compound.

Physicochemical Properties

| Property | Observation |

| Molecular Formula | C₁₂H₁₃N₃O₂ |

| Molecular Weight | 231.25 g/mol [7] |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | ~179-181 °C (Varies with purity)[8] |

Spectroscopic Data

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation.

Table 1: Expected Spectroscopic Data

| Technique | Frequency / m/z | Assignment |

| ¹H NMR (DMSO-d₆) | ~7.90 (s, 1H) | Pyrazole C4-H |

| ~7.50-7.20 (m, 5H) | Phenyl-H | |

| ~5.80 (s, 2H) | -NH₂ (broad) | |

| ~4.15 (q, 2H) | -OCH₂CH₃ | |

| ~1.20 (t, 3H) | -OCH₂CH₃ | |

| ¹³C NMR (DMSO-d₆) | ~163.0 | Ester C=O |

| ~152.0 | Pyrazole C5-NH₂ | |

| ~140.0 | Pyrazole C3 | |

| ~138.0 | Phenyl C1 (ipso) | |

| ~129.0, 127.0, 125.0 | Phenyl C2, C3, C4 | |

| ~95.0 | Pyrazole C4 | |

| ~60.0 | -OCH₂CH₃ | |

| ~14.5 | -OCH₂CH₃ | |

| IR (ATR, cm⁻¹) | 3450-3300 | N-H stretching (amino group) |

| 3100-3000 | Aromatic C-H stretching | |

| ~1700 | C=O stretching (ester) | |

| 1620-1580 | C=N, C=C stretching (ring) | |

| ~1250 | C-O stretching (ester) | |

| Mass Spec (EI) | 231 (M⁺) | Molecular Ion |

| 186 (M⁺ - OEt) | Loss of ethoxy group | |

| 158 | Further fragmentation | |

| 77 | Phenyl cation |

Note: NMR chemical shifts (δ) are reported in ppm and are referenced to tetramethylsilane (TMS). The data presented is predicted based on established principles and data from closely related structures.[9][10][11][12]

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of this compound. The described protocol, rooted in the well-established Knorr pyrazole synthesis, is efficient and scalable. The comprehensive characterization workflow provides a clear framework for validating the structural integrity and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and medicinal chemistry research. By understanding both the practical execution and the underlying chemical principles, researchers can confidently utilize this versatile building block to advance the development of novel therapeutic agents.

References

- Benchchem. Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.

- Chem Help Asap. Knorr Pyrazole Synthesis.

- ResearchGate. New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF.

- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024-08-16).

- YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021-12-16).

- NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013-07-19).

- PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270.

- Google Patents. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides.

- NIH. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC. (2013-07-19).

- The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

- Chemical Shifts. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR].

- PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents [patents.google.com]

- 9. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. spectrabase.com [spectrabase.com]

ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate CAS number and identification

An In-depth Technical Guide to Ethyl 5-Amino-1-Phenyl-1H-Pyrazole-3-Carboxylate: Identification, Synthesis, and Applications

Introduction: The 5-Aminopyrazole Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with multiple, diverse biological targets. The 5-aminopyrazole system is a quintessential example of such a scaffold, forming the core of numerous agents with applications ranging from anticancer to anti-inflammatory therapies[1][2]. Its unique arrangement of hydrogen bond donors and acceptors, coupled with a stable aromatic core, makes it a versatile building block for creating potent and selective modulators of biological function[3].

This guide provides an in-depth technical overview of a specific derivative, this compound. We will navigate the complexities of its identification, delve into synthetic methodologies, outline robust analytical characterization workflows, and explore its significance as a synthon for developing advanced heterocyclic compounds.

PART 1: Core Identification and Isomeric Specificity

A critical first step in working with any chemical entity is unambiguous identification. For ethyl 5-amino-1-phenyl-pyrazole-carboxylate, this is particularly important due to the existence of common structural isomers that differ only in the position of the ethyl carboxylate group. The two primary isomers are the 3-carboxylate and the 4-carboxylate, each with a unique CAS number and distinct chemical properties.

Causality Behind Isomer Significance: The regiochemistry of the carboxylate group fundamentally alters the molecule's electronic distribution, steric profile, and the vectors available for further chemical modification. This has profound implications in drug design, as the precise positioning of functional groups dictates binding interactions with biological targets like enzyme active sites or protein receptors.

Below is a comparative summary of these key isomers:

| Feature | This compound | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate |

| Structure | ||

| CAS Number | 866837-96-9[4][5][6][7][8] | 16078-71-0[9][10][11][12][13][14] |

| IUPAC Name | This compound | ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate |

| Molecular Formula | C₁₂H₁₃N₃O₂[4][6][7] | C₁₂H₁₃N₃O₂[10][12][13] |

| Molecular Weight | 231.25 g/mol [4][6][7] | 231.25 g/mol [10][12][13] |

| Appearance | Data not widely available | White to light yellow crystalline powder/flakes[9][10] |

| Melting Point | Data not widely available | 98-102 °C[9][10] |

Note: Publicly available experimental data for the 3-carboxylate isomer is limited. The 4-carboxylate isomer is more extensively documented and will be used for illustrative experimental protocols.

PART 2: Synthesis Methodologies

The most versatile and widely adopted method for synthesizing the 5-aminopyrazole core involves the condensation of a hydrazine derivative with a β-ketonitrile or an equivalent 1,3-dielectrophilic precursor[2][15]. The reaction proceeds via a nucleophilic attack by the hydrazine on a carbonyl or equivalent electrophilic center, followed by an intramolecular cyclization onto the nitrile group.

Workflow for Synthesis of the 5-Aminopyrazole Scaffold

The following diagram illustrates the general, high-level workflow for the synthesis of 1-phenyl-5-aminopyrazole derivatives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound | 866837-96-9 [sigmaaldrich.com]

- 6. 866837-96-9 | this compound - Capot Chemical [capotchem.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound - CAS:866837-96-9 - Sunway Pharm Ltd [3wpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. 5-AMINO-4-CARBETHOXY-1-PHENYLPYRAZOLE | 16078-71-0 [chemicalbook.com]

- 11. 16078-71-0(Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate) | Kuujia.com [kuujia.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate [stenutz.eu]

- 15. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate (CAS No. 866837-96-9), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data, instead focusing on the causal relationships between the molecule's structure and its spectral output. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for unambiguous structural elucidation and purity confirmation. All protocols are designed as self-validating systems, ensuring scientific integrity and reproducibility for researchers and drug development professionals.

Introduction and Structural Framework

This compound belongs to the pyrazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] Robust and unequivocal characterization of such molecules is the bedrock of any successful research or drug development program. Spectroscopic analysis provides the necessary tools to confirm molecular identity, assess purity, and understand structural nuances.

This guide will detail the expected spectroscopic signatures of the target molecule and provide standardized protocols for data acquisition. The core logic is to build a multi-faceted analytical picture where each technique corroborates the others, leading to a definitive structural assignment.

Molecular Structure

To facilitate a clear discussion, the atoms of this compound are numbered as shown below. This numbering will be used consistently throughout the guide when referencing specific atoms and their corresponding spectral signals.

Caption: Numbered structure of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4][5] By analyzing the chemical shifts, signal integrations, and coupling patterns, a detailed map of the molecular structure can be constructed.[4][6]

¹H NMR Spectroscopy: Predicted Analysis

The proton NMR spectrum provides a quantitative and qualitative count of the different proton environments in the molecule.

Causality Behind Predictions:

-

Phenyl Protons (H-Phenyl): These protons are on an aromatic ring attached to a nitrogen atom. They will appear in the aromatic region (typically 7.0-8.0 ppm). The specific pattern (e.g., multiplets) will depend on the electronic influence of the pyrazole ring.

-

Pyrazole Proton (H6): This is a single proton on the pyrazole ring. With no adjacent protons to couple with, it is expected to be a sharp singlet. Its position is influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

-

Amino Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet due to rapid exchange with the solvent and quadrupole broadening from the nitrogen atom. The chemical shift can vary depending on the solvent and concentration.

-

Ethyl Protons (-OCH₂CH₃): The ethyl ester group gives a characteristic pattern: a quartet for the methylene protons (C8H₂) coupled to the three methyl protons, and a triplet for the methyl protons (C9H₃) coupled to the two methylene protons. The methylene group is shifted downfield due to its proximity to the electronegative oxygen atom.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Phenyl-H | ~7.2 - 7.6 | Multiplet | 5H | Aromatic protons on the N-phenyl substituent. |

| Pyrazole-H6 | ~5.8 - 6.2 | Singlet | 1H | Isolated proton on the electron-rich pyrazole ring. |

| Amino (-NH₂) | ~4.5 - 5.5 (broad) | Singlet (broad) | 2H | Labile protons of the primary amine group. |

| Methylene (-OCH₂) | ~4.2 - 4.4 | Quartet | 2H | C8H₂ protons adjacent to ester oxygen, split by C9H₃. |

| Methyl (-CH₃) | ~1.2 - 1.4 | Triplet | 3H | C9H₃ protons split by C8H₂. |

¹³C NMR Spectroscopy: Predicted Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon environment.[6]

Causality Behind Predictions:

-

Carbonyl Carbon (C7): The ester carbonyl carbon is highly deshielded and will appear significantly downfield (~160-170 ppm).

-

Aromatic & Heteroaromatic Carbons (C3, C4, C5, C-Phenyl): These carbons will resonate in the aromatic region (~100-150 ppm). The carbons directly attached to nitrogen (C3, C5) will have distinct chemical shifts compared to the carbon bearing a proton (C4). The phenyl carbons will also show distinct signals.

-

Ethyl Carbons (C8, C9): The methylene carbon (C8) will be further downfield than the methyl carbon (C9) due to the direct attachment to the electronegative oxygen atom.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C7 (C=O) | ~163 | Ester carbonyl carbon. |

| C5 (-C-NH₂) | ~155 | Pyrazole carbon attached to the amino group. |

| C3 (-C-COO) | ~145 | Pyrazole carbon attached to the carboxylate group. |

| C-Ph (ipso) | ~138 | Phenyl carbon directly attached to N1. |

| C-Ph (ortho, meta, para) | ~120 - 130 | Aromatic carbons of the phenyl ring. |

| C4 (-CH-) | ~95 | Pyrazole carbon bearing the H6 proton. |

| C8 (-OCH₂) | ~60 | Methylene carbon of the ethyl ester. |

| C9 (-CH₃) | ~14 | Methyl carbon of the ethyl ester. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures data quality and reproducibility.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[7]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][8] The choice of solvent is critical as it must fully dissolve the sample without its residual peaks obscuring important signals.[9]

-

Ensure complete dissolution, using gentle vortexing if necessary. Filter the solution through a pipette with a cotton or glass wool plug into a high-quality 5 mm NMR tube to remove any particulate matter.[8][10]

-

The final sample height in the tube should be 4-5 cm.[9]

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.[7]

-

Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.[7]

-

Acquire the spectrum using standard parameters for ¹H and ¹³C detection. For ¹H, a sufficient number of scans (e.g., 8-16) should be used to achieve a good signal-to-noise ratio. For ¹³C, more scans will be required due to the low natural abundance of the isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule.[11] The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending), providing a "fingerprint" of the compound's structure.

Causality Behind Predictions: The structure contains several key functional groups that will give rise to characteristic absorption bands:

-

N-H Stretch: The primary amine (-NH₂) group will exhibit two distinct stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.[12][13][14]

-

C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹.

-

C=O Stretch: The ester carbonyl group is a strong IR absorber and will produce a sharp, intense peak around 1700-1730 cm⁻¹.[12]

-

C=C and C=N Stretches: The double bonds within the aromatic phenyl and pyrazole rings will show several medium-intensity bands in the 1450-1650 cm⁻¹ region.

-

C-O Stretch: The C-O single bond of the ester group will result in strong absorptions in the 1000-1300 cm⁻¹ range.[15]

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3450 - 3300 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (Phenyl, Pyrazole) |

| 2980 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (Ethyl group) |

| 1730 - 1700 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| 1620 - 1450 | Medium | C=C and C=N Stretch | Aromatic & Pyrazole Rings |

| 1300 - 1150 | Strong | C-O Stretch | Ester |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for its simplicity and minimal sample preparation.[16][17][18]

-

Background Collection: Ensure the ATR crystal (typically diamond) is clean.[16] Record a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.[19]

-

Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. This ensures a high-quality, reproducible spectrum.[16][19]

-

Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.[16]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[20] Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular formula.[21][22][23][24]

Predicted Analysis:

-

Molecular Formula: C₁₂H₁₃N₃O₂

-

Molecular Weight: 231.25 g/mol

-

Expected [M+H]⁺ peak: m/z = 232.11

Predicted Fragmentation Pathways: While ESI is a soft technique, increasing the energy in the collision cell (in MS/MS experiments) can induce fragmentation. The fragmentation of pyrazoles is a well-studied field.[25][26][27] Key fragmentations would likely involve:

-

Loss of the Ethoxy Group (-OC₂H₅): Cleavage of the ester can lead to the loss of an ethoxy radical, followed by the loss of CO.

-

Loss of Ethanol (-C₂H₅OH): A common fragmentation for ethyl esters.

-

Cleavage of the Phenyl Group: The bond between the pyrazole N1 and the phenyl ring can cleave.

-

Ring Fragmentation: The pyrazole ring itself can fragment, often through the loss of N₂ or HCN, a characteristic pattern for pyrazoles.[25][27]

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.[21]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[21]

-

Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[23][28] A heated nebulizing gas (e.g., nitrogen) aids in desolvation.[22]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. First, perform a full scan to identify the [M+H]⁺ ion. Then, if desired, perform a product ion scan (MS/MS) on the m/z 232 ion to obtain the fragmentation pattern.

Integrated Analysis and Workflow

No single technique provides a complete picture. The true power of spectroscopic characterization lies in integrating the data from all methods. The workflow below illustrates this synergistic approach.

Caption: Integrated workflow for spectroscopic structure elucidation.

Conclusion

The spectroscopic characterization of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By following the predictive frameworks and robust protocols outlined in this guide, researchers can confidently verify the structure and purity of this important heterocyclic scaffold. The ¹H and ¹³C NMR spectra define the C-H framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and formula. Together, these methods provide a comprehensive and self-validating dataset essential for advancing research and development in the chemical and pharmaceutical sciences.

References

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Retrieved from [Link]

-

IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

-

Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

PMC - NIH. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

-

LCGC International. Electrospray Ionization for Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). Retrieved from [Link]

-

Open Research Library. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

PMC - NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

-

Wikipedia. Electrospray ionization. Retrieved from [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

Chemguide. mass spectra - fragmentation patterns. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

PubMed Central. (2021). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijtsrd.com [ijtsrd.com]

- 3. visnav.in [visnav.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. emerypharma.com [emerypharma.com]

- 6. azooptics.com [azooptics.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. organomation.com [organomation.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. instanano.com [instanano.com]

- 16. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 18. youtube.com [youtube.com]

- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. phys.libretexts.org [phys.libretexts.org]

- 22. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 24. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. BiblioBoard [openresearchlibrary.org]

- 28. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound through detailed spectral interpretation, experimental protocols, and an understanding of the underlying chemical principles.

Introduction: The Significance of Spectroscopic Analysis

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] Accurate structural confirmation is a critical step in the synthesis and development of such compounds. ¹H NMR spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the molecular structure by probing the chemical environment of hydrogen atoms.[2] This guide will dissect the ¹H NMR spectrum of the title compound, offering a predictive analysis grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Predicted ¹H NMR Spectrum

The chemical structure of this compound is foundational to understanding its ¹H NMR spectrum. The molecule consists of a central pyrazole ring substituted with a phenyl group at the N1 position, an amino group at the C5 position, and an ethyl carboxylate group at the C3 position.

Below is a visual representation of the molecular structure with protons labeled for NMR assignment.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR signals for this compound, based on the analysis of its chemical structure and comparison with similar compounds found in the literature.[3][4][5] The spectrum is predicted in a common NMR solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~1.3 | Triplet (t) | 3H | -CH₃ (ethyl) |

| 2 | ~4.2 | Quartet (q) | 2H | -OCH₂- (ethyl) |

| 3 | ~5.5 | Singlet (s) | 2H | -NH₂ |

| 4 | ~5.9 | Singlet (s) | 1H | H-4 (pyrazole) |

| 5 | ~7.2-7.5 | Multiplet (m) | 5H | Phenyl-H |

Detailed Signal Analysis

-

Signal 1: Ethyl -CH₃ (δ ~1.3 ppm, Triplet, 3H) The three protons of the methyl group in the ethyl ester are shielded and therefore appear in the upfield region of the spectrum. They are coupled to the two adjacent methylene protons, resulting in a triplet multiplicity according to the n+1 rule (2+1=3).

-

Signal 2: Ethyl -OCH₂- (δ ~4.2 ppm, Quartet, 2H) The two methylene protons of the ethyl group are deshielded by the adjacent oxygen atom, shifting their signal downfield. Their coupling to the three methyl protons results in a quartet (3+1=4).

-

Signal 3: Amino -NH₂ (δ ~5.5 ppm, Singlet, 2H) The two protons of the amino group are typically observed as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In some cases, this signal may be very broad or not observed at all.

-

Signal 4: Pyrazole H-4 (δ ~5.9 ppm, Singlet, 1H) The single proton on the pyrazole ring at position 4 is in a unique electronic environment. It is not coupled to any other protons, and therefore appears as a sharp singlet. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing carboxylate group. For a similar compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the H-4 proton appears at 5.98 ppm.[5]

-

Signal 5: Phenyl-H (δ ~7.2-7.5 ppm, Multiplet, 5H) The five protons of the phenyl group attached to the nitrogen atom of the pyrazole ring will appear in the aromatic region of the spectrum. Due to the free rotation around the C-N bond, the ortho, meta, and para protons may overlap, resulting in a complex multiplet.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If the compound has limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[6]

-

Concentration: Weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.[6]

Spectrometer Setup and Data Acquisition

The following diagram illustrates the general workflow for acquiring the ¹H NMR spectrum.

Caption: General workflow for ¹H NMR spectral acquisition and processing.

A standard ¹H NMR experiment should be performed on a 400 MHz or higher field spectrometer.[7] Key acquisition parameters include:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples)

Interpretation of a Real-World Spectrum: Potential Impurities

The ¹H NMR spectrum of a synthesized sample may contain signals from residual solvents or impurities from the synthetic route. The synthesis of this compound often involves the reaction of a phenylhydrazine derivative with a cyanoacetate derivative.[8] Potential impurities could include:

-

Starting Materials: Unreacted phenylhydrazine or ethyl cyanoacetate.

-

Solvents: Residual solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate, hexanes).

-

Side Products: Isomeric pyrazoles or products from incomplete cyclization.

Careful analysis of the integration values and comparison with the expected spectrum are crucial for identifying and quantifying these impurities.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. A thorough understanding of the expected chemical shifts, multiplicities, and integration values, as outlined in this guide, allows for an unambiguous assignment of the molecular structure. By following a robust experimental protocol, researchers can obtain high-quality spectra, ensuring the identity and purity of this important heterocyclic compound for its application in research and development.

References

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. [Link]

-

National Center for Biotechnology Information. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." PubChem. [Link]

-

National Center for Biotechnology Information. "Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate." PubChem. [Link]

-

ResearchGate. New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. [Link]

-

Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). [Link]

-

Scribd. 1H-NMR Organic Structure Guide. [Link]

-

MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

Asian Journal of Chemistry. Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Organic & Medicinal Chemistry International Journal. [Link]

-

LibreTexts Chemistry. 5.4: The 1H-NMR experiment. [Link]

- Google Patents. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides.

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

-

ChemSynthesis. ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

Stenutz. ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

-

ResearchGate. The 1H NMR spectrum of pyrazole in a nematic phase. [Link]

-

Reddit. 1H NMR of pyrazole. [Link]

-

ResearchGate. Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

A Technical Guide to the Biological Activity of Novel Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry.[1][2] Its structural versatility and favorable physicochemical properties have established it as a "privileged structure," leading to the development of numerous therapeutic agents across diverse disease areas.[3][4] This guide provides an in-depth technical exploration of the principal biological activities of novel pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will dissect the mechanisms of action, present quantitative data from recent studies, detail the essential experimental protocols for their evaluation, and explore the underlying structure-activity relationships that drive efficacy. This document is designed to serve as a comprehensive resource for professionals engaged in the discovery and development of next-generation therapeutics based on the pyrazole framework.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is a versatile building block for several reasons. Its two nitrogen atoms—one pyrrole-like (a hydrogen bond donor) and one pyridine-like (a hydrogen bond acceptor)—allow for complex interactions with biological targets.[5] This unique electronic configuration facilitates binding to enzyme active sites and receptors. Furthermore, the ring is synthetically tractable, allowing for the introduction of various substituents at multiple positions to fine-tune pharmacological properties and explore structure-activity relationships (SAR).[1][6] The clinical success of pyrazole-containing drugs such as the anti-inflammatory agent Celecoxib , the JAK inhibitor Ruxolitinib , and the ALK inhibitor Crizotinib validates the therapeutic potential of this scaffold and continues to inspire further research.[7][8]

Key Biological Activities of Novel Pyrazole Derivatives

Research has demonstrated that pyrazole derivatives possess a remarkably broad spectrum of biological activities.[9][10][11] This guide will focus on the three most heavily investigated and therapeutically relevant areas: oncology, inflammation, and infectious diseases.

Anticancer Activity

Pyrazole derivatives exhibit potent anticancer activity by modulating a variety of signaling pathways critical for tumor growth, proliferation, and survival.[12]

Core Mechanisms of Action:

-

Protein Kinase Inhibition: This is the most prominent mechanism. Pyrazoles act as ATP-competitive inhibitors, targeting the kinase hinge region.[4] Key kinase families inhibited by pyrazole derivatives include:

-

EGFR and VEGFR: Dual inhibition of these receptor tyrosine kinases can suppress tumor growth and angiogenesis. Fused pyrazole systems like pyranopyrazoles and pyrazolopyrimidines are promising scaffolds for dual inhibitors.[13]

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, halts cell cycle progression, preventing cancer cell proliferation.[14][15]

-

Janus Kinases (JAKs): As seen with Ruxolitinib, targeting the JAK/STAT pathway is effective in treating certain myeloproliferative neoplasms.[8]

-

PI3K/AKT Pathway: This pathway is crucial for cell survival, and its inhibition by pyrazole derivatives can induce apoptosis in cancer cells.[14]

-

-

Induction of Apoptosis: Beyond kinase inhibition, some derivatives can induce programmed cell death by increasing the formation of PARP-DNA complexes, leading to DNA damage and cell death.[5]

Quantitative Data: Anticancer Activity of Selected Pyrazole Derivatives

| Compound Class/Example | Target / Cell Line | IC₅₀ | Mechanism of Action | Reference |

| Pyrazolo[1,5-a]pyrimidines | MCF-7, A549, HeLa | Micro- to nano-molar | Antiproliferative | [14] |

| Pyrazole Carbaldehyde Deriv. | PI3 Kinase / MCF-7 | 0.25 µM | PI3K Inhibition | [14] |

| Pyrazolo[4,3-c]pyridines | MCF-7 / HepG2 | 1.9 - 3.7 µg/mL | Antiproliferative | [14] |

| Fused Pyrazole Derivative | EGFR | 0.06 µM | EGFR Kinase Inhibition | [13] |

| Fused Pyrazole Derivative | VEGFR-2 | 0.22 µM | VEGFR-2 Kinase Inhibition | [13] |

| Ferrocene-Pyrazole Hybrid | HCT-116 (Colon) | 3.12 µM | Cytotoxicity | [16] |

Visualization: EGFR/VEGFR-2 Signaling Inhibition

The diagram below illustrates how pyrazole-based dual inhibitors can block downstream signaling pathways, thereby reducing tumor cell proliferation and angiogenesis.

Caption: Pyrazole derivatives inhibiting EGFR and VEGFR-2 pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-established, with Celecoxib being a prime example of a selective COX-2 inhibitor.[7] Novel derivatives continue to be explored for improved efficacy and safety profiles.

Core Mechanisms of Action:

-

COX/LOX Inhibition: The primary mechanism involves the inhibition of enzymes in the arachidonic acid cascade.[17]

-

Lipoxygenase (LOX): Some derivatives exhibit dual COX/LOX inhibition, blocking the production of both prostaglandins and leukotrienes, which can offer a broader anti-inflammatory effect.[7]

-

Cytokine Modulation: Pyrazole compounds can suppress the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), IL-1β, and IL-6.[7][17]

-

NF-κB Suppression: They can impede the activation of the nuclear factor-kappa B (NF-κB) transcription factor, a central regulator of inflammatory gene expression.[7]

Quantitative Data: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound Class/Example | Assay | Result | Mechanism | Reference |

| 3,5-Diarylpyrazoles | COX-2 Inhibition | IC₅₀ = 0.01 µM | COX-2 Inhibition | [7] |

| Pyrazole-Thiazole Hybrid | COX-2 / 5-LOX Inhibition | IC₅₀ = 0.03 µM / 0.12 µM | Dual Inhibition | [7] |

| FR140423 | Carrageenan Paw Edema | 2-3x more potent than indomethacin | Selective COX-2 Inhibition | [19] |

| Thiophene–Pyrazole Hybrids | Carrageenan Paw Edema | Significant edema reduction | COX Inhibition | [9] |

| 1,3,5-Substituted Pyrazoles | In vitro assay | IC₅₀ = 71.11 µM | Anti-inflammatory | [9] |

Visualization: Arachidonic Acid Cascade Inhibition

This diagram shows the points at which pyrazole derivatives intervene to block the production of pro-inflammatory mediators from arachidonic acid.

Caption: Inhibition of COX and LOX pathways by pyrazole derivatives.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[20][21]

Core Mechanisms of Action:

-

Enzyme Inhibition: Pyrazoles can target essential bacterial enzymes that are absent in humans, such as DNA gyrase and topoisomerase IV, which are required for DNA replication and repair.[22]

-

Cell Wall Synthesis Disruption: Some derivatives may interfere with enzymes like MurB, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[10]

-

Membrane Disruption: The compounds can induce damage to the bacterial cell membrane, leading to leakage of cellular contents and cell death.[10]

Quantitative Data: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Class/Example | Target Organism | MIC (µg/mL) | Reference |

| 1,5-Diaryl Pyrazoles | E. coli, S. aureus | 12.5 | [1] |

| Aminoguanidine-derived Pyrazoles | E. coli, S. aureus (incl. MDR) | 1 - 8 | [22] |

| Pyrazole-Thiazole Hybrids | MRSA | <0.2 µM (MBC) | [22] |

| Imidazo-pyridine Pyrazoles | Gram-negative strains | <1 (MBC) | [22] |

| Pyrazole-1-carbothiohydrazide | Fungi | 2.9 - 7.8 | [21] |

Methodologies for Evaluating Biological Activity

A systematic and robust evaluation workflow is critical to identify and validate the biological activity of novel compounds. This involves a tiered approach, starting with high-throughput in vitro screens and progressing to more complex in vivo models.

In Vitro Screening Workflow

The initial phase of discovery focuses on assessing a compound's activity and mechanism in a controlled cellular or biochemical environment.

Visualization: General In Vitro Screening Workflow

Caption: A tiered workflow for screening novel pyrazole derivatives.

3.1.1 Protocol: MTT Assay for Antiproliferative Activity

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity.[8] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.

-

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells for untreated (negative) and vehicle (e.g., DMSO) controls.

-

Incubation: Incubate the plate for 48-72 hours to allow the compounds to exert their effect.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Observe the formation of purple formazan precipitate in viable cells.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀) value.

-

3.1.2 Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantitative antimicrobial susceptibility testing.

-

Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of each pyrazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Data Acquisition: After incubation, visually inspect the plates for turbidity. The MIC is the lowest compound concentration in which there is no visible growth.

-

Validation: The growth control well must show turbidity, and the sterility control must remain clear for the assay to be valid. Results are often compared to a standard antibiotic like Ciprofloxacin or Chloramphenicol.[21][22]

-

In Vivo Evaluation Models

-

Causality and Rationale: In vivo models are essential to validate the efficacy and assess the safety profile of a lead compound in a complex biological system. They help bridge the gap between in vitro activity and potential clinical utility.

-

Anti-inflammatory Model: The carrageenan-induced paw edema model in rodents is widely used to evaluate acute anti-inflammatory activity.[7][9] A test compound is administered prior to injecting carrageenan into the paw. The reduction in paw swelling (edema) over several hours is measured and compared to a standard drug like indomethacin. This model validates the compound's ability to suppress inflammation in a live animal.

-

Anticancer Model: Xenograft models , where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[16] The test compound is administered systemically, and its effect on tumor growth, size, and animal survival is monitored over time. This model provides crucial data on a compound's in vivo antitumor efficacy and potential toxicity.

Conclusion and Future Perspectives

The pyrazole scaffold is a remarkably fruitful source of biologically active compounds with significant therapeutic potential. The diverse activities—ranging from highly specific kinase inhibition in cancer to broad-spectrum antimicrobial effects—underscore the chemical versatility of the pyrazole ring.[1][10] Current research continues to leverage this scaffold to design multi-target inhibitors, which may offer enhanced efficacy and overcome drug resistance mechanisms.[13][14] Advances in synthetic methodologies, including microwave-assisted and mechanochemical techniques, are accelerating the discovery of novel derivatives.[23] The integration of computational modeling with robust in vitro and in vivo screening protocols will be paramount in translating these promising compounds from the laboratory to the clinic.

References

A complete, numbered list of all cited sources with titles, sources, and clickable URLs will be provided here.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate as a heterocyclic building block

An In-Depth Technical Guide to Ethyl 5-Amino-1-Phenyl-1H-Pyrazole-3-Carboxylate: A Cornerstone Heterocyclic Building Block

Introduction: The Privileged Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged structures." The pyrazole ring system is a quintessential example of such a scaffold.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone of numerous commercial drugs, including the anti-inflammatory agent Celebrex, the erectile dysfunction treatment Sildenafil, and the anti-obesity drug Rimonabant.[1] The pyrazole core's unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it an ideal template for drug design.

Within this important class of compounds, This compound stands out as a particularly versatile and powerful building block. Its structure is pre-functionalized with three key reactive handles: a nucleophilic amino group, an electrophilic ester, and a stable aromatic core. This arrangement allows for the strategic and efficient construction of complex molecular architectures, particularly fused heterocyclic systems of significant pharmacological interest.[2]

This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond simple reaction schemes to explore the causality behind its synthesis, the logic of its reactivity, and its proven applications in constructing novel bioactive molecules.

Synthesis and Physicochemical Characterization

The reliable and scalable synthesis of a building block is paramount to its utility. This compound is typically synthesized via a highly efficient cyclocondensation reaction.

Primary Synthetic Route

The most common and robust method involves the reaction of phenylhydrazine with an ethyl 2-cyano-3-ethoxyacrylate precursor. The mechanism proceeds via an initial Michael addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the stable aromatic pyrazole ring. This one-pot reaction is valued for its high yields and operational simplicity.

Caption: General schematic for the synthesis of the title compound.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 866837-96-9 | [3] |

| Molecular Formula | C₁₂H₁₃N₃O₂ | [3][4] |

| Molecular Weight | 231.25 g/mol | [3][4] |

| Appearance | Solid | |

| Purity | Typically >95-97% for commercial samples | [3] |

| InChI Key | SRDSLLHGDLOTGF-UHFFFAOYSA-N | [3] |

Chemical Reactivity: A Trifunctional Scaffold

The power of this compound as a building block stems from the distinct and predictable reactivity of its two primary functional groups. This allows for selective, stepwise modifications to build molecular complexity.

Caption: Reactivity map of the core building block.

Reactions at the C5-Amino Group

The amino group at the C5 position is a potent nucleophile and the primary site for building fused ring systems.

-

Cyclocondensation for Fused Heterocycles: This is arguably the most important transformation. The reaction of the 5-amino group with 1,3-dielectrophiles, such as β-ketoesters or malonates, leads directly to the formation of pyrazolo[3,4-d]pyrimidines .[2] These fused systems are themselves privileged scaffolds found in a vast number of kinase inhibitors and other targeted therapies. The choice of a base, such as potassium carbonate or an organic base, is critical for deprotonating the intermediate and driving the final aromatizing elimination.

-

Acylation and Sulfonylation: Standard reactions with acyl chlorides, anhydrides, or sulfonyl chlorides readily form stable amide or sulfonamide linkages. This is a common strategy for introducing new pharmacophoric elements or modifying the compound's physicochemical properties.[5]

Transformations of the C3-Ester Group

The ethyl ester at the C3 position provides a handle for introducing diversity through modifications of the carboxylic acid function.

-

Hydrolysis: Saponification of the ester using a base like lithium hydroxide or sodium hydroxide, followed by acidic workup, cleanly yields the corresponding 5-amino-1-phenyl-1H-pyrazole-3-carboxylic acid .[2] This acid is a crucial intermediate for forming amide bonds using standard peptide coupling reagents (e.g., HOBt, EDCI).[5]

-

Amidation: Direct reaction with amines, often at elevated temperatures or with catalysts, can convert the ester into a variety of N-substituted carboxamides. This provides a direct route to modify the P1' and P2' binding regions in enzyme inhibitor design.[5]

Applications in Drug Discovery: From Block to Bioactive Lead

The true value of this building block is demonstrated by its successful application in the synthesis of compounds with significant biological activity across multiple therapeutic areas.

-

Anticancer Agents: The pyrazolo[3,4-d]pyrimidine core, readily accessible from the title compound, is a well-established scaffold for inhibitors of protein kinases, which are critical targets in oncology.[2][6]

-

Anti-inflammatory and Analgesic Compounds: Numerous derivatives have been synthesized and shown to possess potent anti-inflammatory and analgesic properties, often targeting enzymes like cyclooxygenase (COX) or other mediators in the inflammation cascade.[6][7][8]

-

Anticoagulants: The pyrazole-3-carboxamide moiety has been identified as a privileged fragment for designing inhibitors of coagulation factors, such as Factor XIa (FXIa).[5] Using this building block provides a rapid entry point for developing novel antithrombotic agents with potentially safer bleeding profiles.

-

Antimicrobial Agents: The adaptability of the 5-aminopyrazole scaffold has been leveraged to create new series of dihydropyrazolo[1,5-a]pyrimidines that exhibit powerful antimicrobial activities against pathogenic bacteria.[2]

Caption: Workflow from building block to bioactive scaffold.

Validated Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, well-described protocols. The following methods are representative of the core transformations discussed.

Protocol 1: Synthesis of this compound

Causality: This protocol is based on the classical condensation reaction. Ethanol is chosen as a solvent because it readily dissolves the reactants and the product has limited solubility upon cooling, aiding crystallization. The reflux condition provides the necessary activation energy for the cyclization and elimination steps.

-

Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add phenylhydrazine (10.81 g, 0.1 mol) and ethyl (ethoxymethylene)cyanoacetate (20.3 g, 0.12 mol).

-

Solvent Addition: Add absolute ethanol (100 mL) to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to afford the title compound as a crystalline solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of a 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivative

Causality: This protocol demonstrates the utility of the 5-amino group in forming a fused pyrimidine ring. Acetic acid serves as both a solvent and a catalyst for the condensation reaction with ethyl acetoacetate. The high temperature (reflux) is required to drive the cyclization and dehydration to form the aromatic pyrimidinone ring.

-

Reagents & Setup: In a 100 mL round-bottom flask, suspend this compound (2.31 g, 10 mmol) in glacial acetic acid (30 mL).

-

Addition: Add ethyl acetoacetate (1.43 g, 11 mmol) to the suspension.

-

Reaction: Heat the mixture to reflux for 8 hours. The suspension should become a clear solution before a new precipitate forms.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.

-

Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water to remove acetic acid, then with a small amount of cold ethanol. Dry the solid under vacuum to yield the pyrazolo[3,4-d]pyrimidinone derivative.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a proven, high-value scaffold that provides an accelerated pathway into medicinally relevant chemical space. Its predictable reactivity, straightforward synthesis, and the inherent biological relevance of its derivatives ensure its continued importance in drug discovery and organic synthesis. Future exploration will likely focus on developing novel, stereoselective transformations of its core structure and expanding its use in areas beyond medicine, such as functional dyes and materials science, where the stable, electron-rich pyrazole core can be exploited.[9]

References

-

New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF. (2025). ResearchGate. [Link]

-

Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

-

ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). ChemSynthesis. [Link]

-

Wen, L.-R., et al. (2016). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry, 17, 2307-2312. [Link]

-

Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. (2018). PMC - NIH. [Link]

- Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides. (1973).

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC - NIH. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. [Link]

-

ETHYL 5-AMINO-1-((2-FLUOROPHENYL)METHYL)-1H-PYRAZOLE-3-CARBOXYLATE. (n.d.). precisionFDA. [Link]

-

Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012). ResearchGate. [Link]

-

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). MDPI. [Link]

-

Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (n.d.). PlumX. [Link]

-

ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - CAS:866837-96-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. PlumX [plu.mx]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Amino Group in 5-Aminopyrazoles

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The 5-Aminopyrazole Scaffold - A Privileged Structure in Modern Chemistry

The 5-aminopyrazole (5-AP) framework represents a cornerstone in heterocyclic chemistry, prized for its remarkable versatility in medicinal chemistry, agrochemicals, and materials science.[1][2][3] Molecules incorporating this scaffold exhibit a vast spectrum of biological activities, including kinase inhibition, and anticancer, antibacterial, and anti-inflammatory properties.[1][4] The synthetic utility of 5-APs stems largely from the strategic placement and reactivity of its exocyclic 5-amino group. This guide provides an in-depth exploration of the chemical behavior of this amino group, moving beyond simple reaction lists to explain the underlying electronic principles and causality that govern its transformations. Understanding this reactivity is paramount for leveraging the 5-AP scaffold to its full potential in the design and synthesis of novel, high-value molecules.

The reactivity of 5-aminopyrazoles is dictated by the distribution of electron density across the heterocyclic system. The molecule possesses several nucleophilic sites: the exocyclic 5-amino group, the endocyclic N1 and N2 atoms, and the C4 carbon.[5] The 5-amino group, being an electron-donating substituent, enhances the electron density of the pyrazole ring, particularly at the C4 position, making it susceptible to electrophilic attack.[6][7] This polyfunctional nature presents both a challenge and an opportunity in synthesis, demanding precise control of reaction conditions to achieve the desired regioselectivity.

Core Transformations of the 5-Amino Group

The exocyclic amino group serves as the primary reactive handle for a wide array of chemical transformations, from simple functionalization to complex heterocycle construction.

Acylation and Sulfonylation: Crafting Amides and Sulfonamides

The most fundamental reaction of the 5-amino group is its role as a nucleophile in reactions with acylating and sulfonylating agents. This transformation is a robust method for installing diverse functionalities, often modulating the parent molecule's physicochemical properties and biological activity.

Causality and Field Insights: This is a classic nucleophilic acyl substitution. The lone pair of electrons on the exocyclic nitrogen atom attacks the electrophilic carbonyl or sulfonyl center. The choice of base (e.g., pyridine, triethylamine) is critical; it serves not only to scavenge the acid byproduct (HCl) but also to prevent protonation of the amino group, which would render it non-nucleophilic. In drug development, this reaction is frequently employed in late-stage functionalization to rapidly generate libraries of analogs for structure-activity relationship (SAR) studies.[6]

Experimental Protocol: General Procedure for Acylation of 5-Aminopyrazoles

-

Setup: To a solution of the 5-aminopyrazole (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF, or pyridine) under an inert atmosphere (N₂), add a base such as triethylamine or pyridine (1.2-2.0 eq.).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.) dropwise via syringe.

-